

Structural Differentiation of 2,4-Dimethylhexane vs. 2,3-Dimethylhexane

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Compound of Interest

Compound Name: 2,4-Dimethylhexane

CAS No.: 116502-44-4

Cat. No.: B7779917

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Executive Summary

In petrochemical profiling, metabolomics, and solvent engineering, distinguishing between 2,3-dimethylhexane (2,3-DMH) and **2,4-dimethylhexane** (2,4-DMH) is a recurring analytical challenge. Despite sharing the molecular formula

and a molecular weight of 114.23 g/mol, these regioisomers exhibit distinct thermodynamic and spectroscopic behaviors driven by the proximity of their methyl branches.

The Core Differentiator:

- 2,3-DMH possesses vicinal methyl groups (C2, C3), creating steric strain and a specific cleavage point between two tertiary carbons.
- 2,4-DMH possesses a methylene spacer (C3) between the branching points, resulting in a more globular structure and a distinct fragmentation pattern favoring isobutyl ions.

This guide provides a definitive, data-driven framework for separating and identifying these isomers using GC-MS and NMR.

Physicochemical Profile

The structural difference—vicinal crowding versus spaced branching—directly impacts boiling point and density. 2,4-DMH is more compact (globular), reducing Van der Waals surface

contact compared to the slightly more elongated 2,3-DMH.

Property	2,4-Dimethylhexane	2,3-Dimethylhexane	Analytical Implication
Structure			2,4- has a spacer; 2,3- is vicinal.
Boiling Point	~109.4 °C	~115.6 °C	2,4-DMH elutes first on non-polar GC columns.
Density (20°C)	0.700 g/mL	0.712 g/mL	2,3-DMH is slightly denser due to packing.
Kovats Index (DB-5)	~730	~760	Distinct separation window (~30 RI units).
Key MS Fragment	m/z 57 (Isobutyl)	m/z 43, 71 (Isopropyl/Pentyl)	Diagnostic base peaks differ.

Chromatographic Separation (GC-MS)

Gas Chromatography is the primary method for separation. Due to the ~6°C boiling point difference, these isomers are easily resolved on standard non-polar capillary columns (e.g., 100% Dimethylpolysiloxane or 5% Phenyl).

Experimental Protocol: Resolution Workflow

Objective: Achieve baseline separation of 2,3-DMH and 2,4-DMH.

- Column Selection: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
- Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
- Inlet: Split 50:1 @ 250°C.
- Oven Program:

- Hold 40°C for 2 min.
- Ramp 5°C/min to 150°C (Critical for isomer resolution).
- Ramp 20°C/min to 280°C.
- Detection: MS (Scan 35-200 amu) or FID.

Elution Logic & Kovats Index

On a non-polar phase, elution order follows boiling point.

- 2,4-DMH (BP 109°C): Elutes earlier. The branching reduces the effective surface area for London Dispersion forces more effectively than the vicinal arrangement.
- 2,3-DMH (BP 116°C): Elutes later. The vicinal methyls create a "thicker" region but the molecule retains a longer effective chain length than the 2,4-isomer.



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Caption: Elution order on non-polar stationary phases. 2,4-DMH elutes significantly earlier due to lower boiling point.

Mass Spectrometry (MS) Differentiation

When standards are unavailable, Mass Spectrometry provides definitive structural proof based on fragmentation probabilities.

Mechanism: 2,4-Dimethylhexane (The "Spacer" Effect)

The molecule has a methylene group (

) between two tertiary carbons (

and

).

- Primary Cleavage: Occurs at the

bond.
- Result: This splits the molecule into two

fragments.
- Diagnostic Peak:m/z 57 (Isobutyl cation). This peak is often the base peak (100% abundance) or extremely dominant.

Mechanism: 2,3-Dimethylhexane (The "Vicinal" Effect)

The molecule has two adjacent tertiary carbons (

and

).

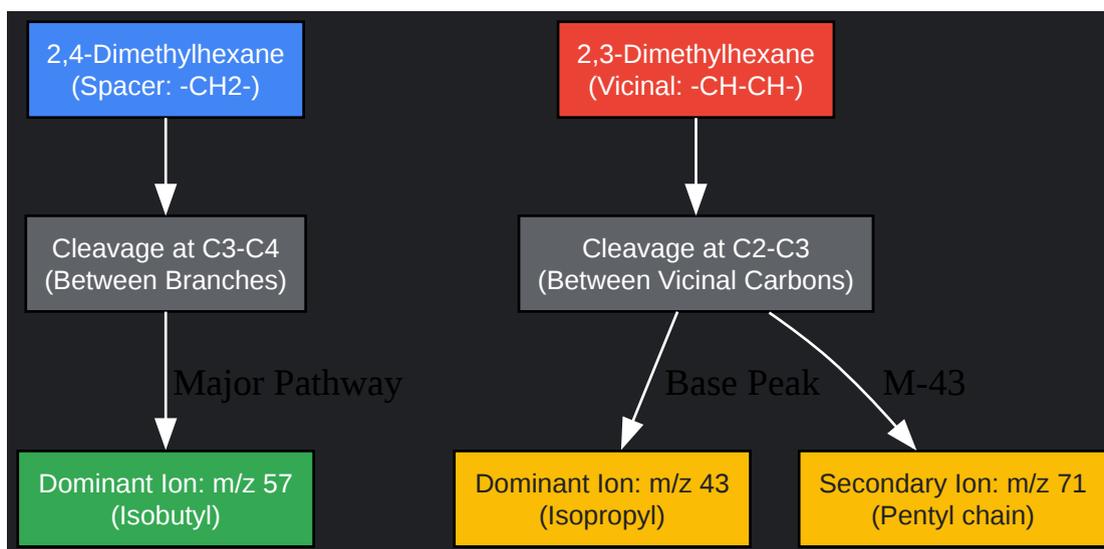
The bond between them is sterically strained and electronically weakened.

- Primary Cleavage: Occurs at the

bond.
 - Result: Splits the molecule into a

fragment (Isopropyl) and a

fragment (2-Pentyl).
 - Diagnostic Peaks:
 - m/z 43 (Isopropyl cation) - Often the base peak.[\[1\]](#)[\[2\]](#)[\[3\]](#)
 - m/z 71 (2-Pentyl cation) - Significant abundance (
-).
- Note: The m/z 57 peak is present but typically less intense relative to m/z 43 compared to the 2,4-isomer.



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Caption: Fragmentation logic. 2,4-DMH favors C4 fragments (m/z 57), while 2,3-DMH favors C3/C5 fragments (m/z 43, 71).

NMR Spectroscopy Validation

For pure samples, Carbon-13 NMR (

NMR) offers the most robust confirmation of the carbon skeleton.

Feature	2,4-Dimethylhexane	2,3-Dimethylhexane
Symmetry	Asymmetric (due to chirality at C4 and chain length).	Asymmetric (due to chirality at C3).
Methine Signals (CH)	Two methine carbons separated by a methylene.	Two vicinal methine carbons (adjacent).
Methylene (CH ₂) Count	3 (positions). Note: C3 is unique (between branches).	3 (positions). Note: All are in a contiguous chain.
Chemical Shift Logic	The C3 methylene in 2,4-DMH appears upfield (~45-48 ppm) but is distinct because it has two tertiary neighbors.	The C2 and C3 methines in 2,3-DMH show distinct shifts (~35-40 ppm) due to the inductive effect of the adjacent methyl/methine.

Protocol: Dissolve 10mg sample in

. Acquire proton-decoupled

NMR (1024 scans). Look for the "isolated" methylene signal in 2,4-DMH versus the contiguous methylene chain in 2,3-DMH.

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